molecular formula C20H17ClN2O4S B2745395 Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 328037-87-2

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2745395
CAS RN: 328037-87-2
M. Wt: 416.88
InChI Key: IVINBMPYLZZWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is an organic compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate and its derivatives demonstrate potential antimicrobial properties. In a study, certain derivatives were tested for in vitro antimicrobial activity against pathogenic microorganisms, and some showed active properties (El-kerdawy et al., 1990).

Photochemical and Photophysical Properties

The compound has been involved in studies focusing on photochemical reactions and photophysical properties. For instance, photochemical reactions between ethyl 2-chlorothiazole-5-carboxylate and various compounds were explored, revealing insights into absorptions mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. These reactions showed the compound's potential as a singlet-oxygen sensitizer (Amati et al., 2010).

Cancer Research

In the field of cancer research, derivatives of this compound have been designed and synthesized for potential anti-cancer applications. For instance, two derivatives were synthesized and showed significant in vitro antiproliferative activity against colorectal cancer, demonstrating the compound's potential as a basis for developing anti-cancer therapies (Ilyas et al., 2021).

Insect Growth Regulation

The compound's derivative, Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and studied as an insect growth regulator. It showed significant activity against the fifth instar of Galleria mellonella, indicating potential use in pest control and as a model for studying juvenile hormone mimics in insects (Devi & Awasthi, 2022).

Crystal and Molecular Structure Analysis

Studies have also been conducted to understand the crystal and molecular structure of related compounds. For instance, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was analyzed, providing insights into its molecular arrangement and stability (Xiao-lon, 2015).

Mechanism of Action

Target of Action

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a synthetic compound with potential antimicrobial and antibiofilm activity It has shown promising antibiofilm activity againstCandida albicans , suggesting that it may target the biofilm formation pathways of this yeast.

Mode of Action

Based on its antibiofilm activity, it can be inferred that it interferes with the biofilm formation process ofCandida albicans . Biofilms are complex, structured communities of microorganisms that attach to surfaces and are enclosed in a self-produced matrix. By inhibiting biofilm formation, the compound could prevent the establishment and proliferation of Candida albicans infections.

Biochemical Pathways

Given its antibiofilm activity, it likely impacts the pathways involved in biofilm formation and maintenance

Result of Action

The primary result of the action of this compound is the inhibition of biofilm formation, particularly in Candida albicans . This could potentially limit the ability of the yeast to establish infections, making it easier to eliminate with antifungal treatments.

properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINBMPYLZZWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.